N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide
Description
This compound is a synthetic organic molecule featuring a thieno[3,4-c]pyrazole core substituted with a diphenylpropanamide group and a tetrahydrofuran (THF)-derived side chain. Its synthesis and structural characterization likely employ crystallographic methods such as SHELX-based refinement, a standard for small-molecule analysis . The THF moiety may enhance solubility, while the diphenylpropanamide group could contribute to lipophilicity and target binding affinity.
Properties
IUPAC Name |
N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S/c32-25(14-22(19-8-3-1-4-9-19)20-10-5-2-6-11-20)29-27-23-17-35-18-24(23)30-31(27)16-26(33)28-15-21-12-7-13-34-21/h1-6,8-11,21-22H,7,12-18H2,(H,28,33)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQKPMMQWHASDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide is a complex organic compound characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.5 g/mol. Its structural components include a thieno[3,4-c]pyrazole core and a diphenylpropanamide moiety, which are known for their pharmacological significance.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures possess significant antiproliferative effects against various cancer cell lines. The thieno[3,4-c]pyrazole moiety is particularly noted for its ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.
- Anti-inflammatory Properties : The presence of specific functional groups in the molecule may contribute to its ability to modulate inflammatory responses. Compounds with similar heterocyclic structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Antimicrobial Effects : Some derivatives of thieno[3,4-c]pyrazole have shown promising antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of thieno[3,4-c]pyrazole derivatives:
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in response to treatment with thieno[3,4-c]pyrazole derivatives.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby mitigating inflammation.
Scientific Research Applications
Structural Features
The compound's structure includes:
- A thieno[3,4-c]pyrazole ring system that contributes to its biological activity.
- A tetrahydrofuran moiety that may enhance solubility and bioavailability.
- A diphenylpropanamide group which is often associated with anti-inflammatory and analgesic properties.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. They have been shown to inhibit tumor growth by interfering with specific cellular signaling pathways associated with cancer proliferation and metastasis .
- Anti-inflammatory Properties : The incorporation of the diphenylpropanamide group suggests potential anti-inflammatory effects. Studies have demonstrated that similar compounds can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes .
- Antiviral Activity : Recent advances in heterocyclic compounds have highlighted the antiviral potential of thieno derivatives. These compounds can disrupt viral replication processes, making them candidates for antiviral drug development .
Pharmacological Studies
Pharmacological evaluations of N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide have revealed:
- Mechanisms of Action : Investigations into the mechanisms by which this compound exerts its effects are ongoing. Preliminary studies suggest it may modulate enzyme activity involved in inflammatory responses and cancer cell signaling .
- Bioavailability and Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies are focused on absorption, distribution, metabolism, and excretion (ADME) parameters to optimize its efficacy .
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction of inflammation via COX inhibition | |
| Antiviral | Disruption of viral replication |
Case Studies
- Case Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that derivatives of thieno[3,4-c]pyrazole significantly inhibited the growth of various cancer cell lines through apoptosis induction mechanisms .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar compounds showed promising results in reducing edema in animal models when administered at specific dosages .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pesticide and Pharmaceutical Libraries
The compound shares structural motifs with agrochemicals and pharmaceuticals. For example:
- Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine): Contains a tetrahydrofuran-like furanyl group and heterocyclic components. Unlike the target compound, furilazole lacks the thienopyrazole core but shares functional groups that influence solubility and metabolic stability .
- Pyrazole Derivatives (e.g., from Biopharmacule Speciality Chemicals): Compounds such as 2-(3-tert-butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-(3,4-dimethoxyphenyl)diazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4h-pyrazol-3-yl)amino)phenyl)tetradecanamide feature pyrazole cores with amide linkages. These analogues emphasize the role of bulky aromatic substituents in enhancing binding to hydrophobic pockets in target proteins .
Table 1: Structural Comparison
*logP values inferred from structural analogues and predictive models .
Functional Analogues in Enzyme Inhibition
The compound’s amide and THF groups resemble α-glucosidase inhibitors, which mimic monosaccharide structures to competitively block carbohydrate-hydrolyzing enzymes . For example:
- Chromone Glycosides and Alkaloids: These natural products inhibit α-glucosidase with IC₅₀ values ranging from 10–50 µM. The target compound’s rigid thienopyrazole core may offer superior enzymatic resistance compared to flexible glycosides.
- Synthetic Inhibitors : XGBoost-based predictive models (RMSE: 9.091 K, R²: 0.928) suggest that substituents like diphenylpropanamide could enhance binding affinity over simpler aryl groups .
Table 2: Enzymatic Activity Comparison
Analytical and Predictive Challenges
- Structural Characterization : Unlike studies using X-ray fluorescence (XRF) for elemental analysis , the target compound’s crystallography would require SHELX refinement due to its complexity .
- Property Prediction : Machine learning models (e.g., XGBoost) are critical for estimating solubility and bioactivity, though experimental validation remains essential .
- Detection Methods : Infrared spectral radiometers could identify the compound’s functional groups in environmental samples, though sensitivity depends on spectral resolution .
Q & A
Basic: What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with the construction of the thieno[3,4-c]pyrazole core, followed by functionalization with the tetrahydrofuran-methylaminoethyl and diphenylpropanamide moieties. Critical steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for attaching the diphenylpropanamide group .
- Heterocycle formation : Cyclization under acidic or basic conditions to form the pyrazole ring .
- Optimization : Temperature (60–80°C for amidation), solvent choice (DMF or THF for solubility), and inert atmosphere (N₂ or Ar) to prevent oxidation .
Yields are highly sensitive to pH (maintained at 7–9 for amide stability) and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Advanced: How can contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects) be systematically resolved?
Contradictions may arise from assay variability, impurity profiles, or off-target effects. Methodological approaches include:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 for liver toxicity, MCF-7 for anticancer activity) with standardized protocols .
- Metabolic profiling : Use LC-MS/MS to identify metabolites that may interfere with bioactivity .
- Target deconvolution : Employ CRISPR-Cas9 knockout libraries or proteomic pull-down assays to confirm direct molecular targets .
Basic: Which characterization techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : Key signals include:
- ¹H NMR : δ 7.2–7.5 ppm (diphenyl protons), δ 3.6–4.2 ppm (tetrahydrofuran methylene groups) .
- ¹³C NMR : Carbonyl peaks at δ 170–175 ppm (amide C=O) and δ 160–165 ppm (pyrazole C=O) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~584.2) and fragmentation patterns .
- HPLC purity : Reverse-phase C18 columns with UV detection at 254 nm; ≥95% purity threshold for biological studies .
Advanced: What strategies can enhance the compound’s bioavailability through structural modification?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
- Solubility enhancement : Replace hydrophobic diphenyl groups with polar substituents (e.g., pyridyl) or employ co-solvents .
- Metabolic stabilization : Fluorination of the tetrahydrofuran ring to reduce CYP450-mediated oxidation .
Basic: What are common impurities encountered during synthesis, and how are they controlled?
- Byproducts : Unreacted starting materials (e.g., residual thienopyrazole intermediates) detected via TLC or HPLC .
- Oxidation products : Sulfoxide derivatives of the thieno ring; minimized by using antioxidants (e.g., BHT) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Advanced: How can binding interactions with biological targets (e.g., kinases) be rigorously validated?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins .
- X-ray crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., between the amide group and kinase active site) .
- Competitive assays : Use fluorescent probes (e.g., ATP-competitive inhibitors) to quantify displacement .
Basic: Which solvents and catalysts are optimal for critical reactions (e.g., amide coupling)?
- Solvents :
- Polar aprotic (DMF, DMSO) for amidation .
- Ethers (THF) for Grignard additions to the pyrazole core .
- Catalysts :
- Pd(OAc)₂ for Suzuki-Miyaura cross-coupling of aryl groups .
- DMAP for acyl transfer reactions .
Advanced: How can computational methods predict metabolic pathways or off-target effects?
- Docking simulations : Use AutoDock Vina to screen against CYP450 isoforms (e.g., 3A4, 2D6) for metabolic stability .
- QSAR modeling : Train models on thienopyrazole derivatives to predict logP and clearance rates .
- Machine learning : Apply DeepChem libraries to identify potential off-targets in the human kinome .
Basic: What are the compound’s spectroscopic signatures in FT-IR for functional group identification?
- Amide C=O stretch : 1650–1680 cm⁻¹ .
- Pyrazole C=N stretch : 1550–1600 cm⁻¹ .
- Tetrahydrofuran C-O-C : 1080–1120 cm⁻¹ .
Advanced: How can reaction mechanisms (e.g., cyclization steps) be elucidated using isotopic labeling?
- ¹³C-labeled precursors : Track carbon migration during pyrazole ring formation via 2D NMR (HSQC, HMBC) .
- Deuterium exchange : Monitor proton transfer in acid/base-mediated cyclization using ¹H NMR .
- Kinetic isotope effects : Compare reaction rates with ²H vs. ¹H substrates to identify rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
